Biotin, A-methyl-

Antimicrobial Mycobacteria Antimetabolite

Biotin, A-methyl- (CAS 93886-72-7), also known as α-methylbiotin, is a biotin antimetabolite originally isolated from Streptomyces lydicus. Unlike biotin, it acts as a competitive inhibitor with selective antimicrobial activity against mycobacteria, reversible by exogenous biotin. It binds avidin, enabling competitive binding assays. Ideal for dissecting biotin pathways, validating drug targets, and studying biotin transport. Ensure functional quality via yeast auxotroph assay.

Molecular Formula C17H17N3O7S
Molecular Weight 407.4 g/mol
CAS No. 93886-72-7
Cat. No. B14365475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin, A-methyl-
CAS93886-72-7
Molecular FormulaC17H17N3O7S
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O7S/c1-12-2-8-15(9-3-12)28(25,26)19-10-16(21)18-11-17(22)27-14-6-4-13(5-7-14)20(23)24/h2-9,19H,10-11H2,1H3,(H,18,21)
InChIKeyFBWLZQQHKDNVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin, A-methyl- (CAS 93886-72-7) Procurement Guide: Antimetabolite Properties and Research Applications


Biotin, A-methyl- (CAS 93886-72-7), also known as α-methylbiotin, is a biotin antimetabolite that was originally isolated from *Streptomyces lydicus* [1]. Its core structural modification is the introduction of a methyl group at the alpha position of the biotin pentanoic acid side chain, which fundamentally alters its biochemical role from an essential cofactor to a competitive inhibitor of biotin-dependent processes [2]. This compound is distinguished by its selective antimicrobial activity against mycobacteria and its ability to bind to avidin, a feature that is critical for both its mechanism of action and its utility in assay development [3].

Why Biotin, A-methyl- (CAS 93886-72-7) Cannot Be Substituted with Generic Biotin or Simple Derivatives


Substituting α-methylbiotin with unmodified biotin or structurally similar analogs will lead to fundamentally different experimental outcomes. Unlike biotin, which serves as an essential coenzyme for carboxylases, α-methylbiotin acts as a competitive antimetabolite with a distinct antimicrobial profile [1]. Simple biotin derivatives such as biotin methyl ester or biocytin do not exhibit the same inhibitory activity against mycobacterial species and do not share the compound's unique ability to be reversed by exogenous biotin in microbiological assays [2]. This functional divergence is critical for studies on biotin transport, metabolism, and for developing selective antimicrobial screens [3].

Quantitative Differentiation Evidence for Biotin, A-methyl- (CAS 93886-72-7) Versus Key Comparators


Mycobacterial Growth Inhibition: α-Methylbiotin vs. Biotin

α-Methylbiotin exhibits a strong and specific antimicrobial effect against mycobacteria, an activity that is not observed with biotin. The inhibitory effect is fully reversed by the addition of exogenous biotin, confirming its action as a competitive antimetabolite [1]. This selectivity is a direct consequence of the alpha-methyl substitution, which prevents the compound from fulfilling the coenzymatic role of biotin in carboxylase reactions [2].

Antimicrobial Mycobacteria Antimetabolite

Avidin Binding Affinity: α-Methylbiotin vs. Desthiobiotin

α-Methylbiotin retains a measurable affinity for avidin, a property that is shared with the biotin analog desthiobiotin but with a notable functional distinction. While desthiobiotin binds to avidin with substantially lower affinity than biotin (often used for reversible capture), α-methylbiotin's affinity is sufficient for its antimicrobial activity to be reversed by biotin in competition assays [1]. This indicates a binding interaction that, while not as strong as the biotin-streptavidin complex (Kd ~10^-15 M), is physiologically relevant [2].

Protein-Ligand Interaction Avidin-Biotin Technology Assay Development

Biotin Antagonism in Saccharomyces cerevisiae: α-Methylbiotin vs. Biotin

In *Saccharomyces cerevisiae*, a biotin-requiring yeast strain, α-methylbiotin is unable to substitute for the biotin requirement, confirming its role as an antimetabolite rather than a cofactor [1]. This contrasts sharply with biotin, which supports robust yeast growth. The failure to rescue growth in the absence of biotin provides a functional readout for the compound's inhibitory mechanism and distinguishes it from biotin analogs that may retain partial cofactor activity [2].

Yeast Genetics Biotin Metabolism Antimetabolite

Recommended Research and Industrial Application Scenarios for Biotin, A-methyl- (CAS 93886-72-7)


Investigating Biotin-Dependent Pathways in Mycobacteria

Utilize α-methylbiotin as a selective probe to dissect biotin biosynthesis and utilization pathways in mycobacterial species. Its strong and specific antimicrobial effect against mycobacteria, which is reversed by biotin, provides a robust assay for identifying and validating new drug targets in these clinically significant organisms [1]. This application is directly supported by the compound's unique inhibitory profile established in Section 3.

Quality Control and Functional Assays for Biotin Antimetabolites

Employ the yeast auxotroph assay (inability to rescue growth of biotin-requiring *S. cerevisiae*) as a functional quality control check for the antimetabolite activity of α-methylbiotin batches. This straightforward biological assay ensures the compound retains its intended inhibitory properties and distinguishes it from simple biotin derivatives that might contaminate a preparation [1].

Probe for Biotin Transport and Metabolism Studies

Leverage α-methylbiotin's affinity for avidin and its ability to compete with biotin in cellular systems to study biotin uptake and metabolic flux. Its moderate avidin-binding properties make it a suitable tool for developing competitive binding assays or for tracking the fate of biotin antimetabolites in complex biological matrices, offering an alternative to high-affinity, near-irreversible probes like biotin itself [1][2].

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